molecular formula C9H27NSi3 B075434 Tris(trimethylsilyl)amine CAS No. 1586-73-8

Tris(trimethylsilyl)amine

Cat. No.: B075434
CAS No.: 1586-73-8
M. Wt: 233.57 g/mol
InChI Key: PEGHITPVRNZWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(trimethylsilyl)amine is a chemical compound with the formula (CH₃)₃Si)₃N. It is the simplest tris(trialkylsilyl)amine, where all three hydrogen atoms of ammonia are replaced by trimethylsilyl groups. This compound has garnered significant scientific interest due to its stability and role as an intermediate in chemical nitrogen fixation, which involves converting atmospheric nitrogen into organic substrates under normal conditions .

Scientific Research Applications

  • Molecular Structure Analysis : Tris(trimethylsilyl)amine's structure and conformation in the gas phase were determined using electron diffraction. It was found that the Si–N bonds are coplanar and the trimethylsilyl groups are arranged in C3h symmetry (Anderson et al., 1990).

  • Catalytic Fixation of Molecular Nitrogen : Titanium triamido-amine complexes can catalyze the fixation of molecular nitrogen to form this compound under ambient conditions (Ghana et al., 2019).

  • N2 Silylation Catalysis : A dicobalt complex catalyzes N2 silylation with Me3SiCl and KC8 under ambient temperature, forming this compound with a significant turnover number (Siedschlag et al., 2015).

  • Preparation and Thermolysis of Tetrazene Derivatives : this compound is involved in the preparation of certain tetrazene compounds and their subsequent thermal decomposition (Wibeŕg & Uhlenbrock, 1972).

  • Reaction Chemistry with Monohaloboranes : this compound reacts with monochloroboranes, leading to the formation of various (trimethylsilyl)amino)boranes, contributing to understanding the molecular structures of these compounds (Janik et al., 1988).

  • Spectroscopy of N-trimethylstannyl Amines : Studies on tris(trimethylstannyl)amine and trimethylsilyl-bis(trimethylstannyl)amine provided insights into the NMR frequencies of various isotopomers, aiding in understanding the nuclear magnetic properties of these compounds (Wrackmeyer et al., 2002).

  • Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane, closely related to this compound, has been extensively used in radical-based synthetic chemistry, including functional group insertion, transformations, and preparation of complex molecules (Chatgilialoglu et al., 2018).

  • Aminomethylation Catalysis : Group 3 metal triamido complexes, including tris[N,N-bis(trimethylsilyl)amido] complexes, catalyze ortho-C-H bond addition in pyridine derivatives and N-heteroaromatics into the C═N double bond of imines (Nagae et al., 2015).

Safety and Hazards

Tris(trimethylsilyl)amine causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Relevant Papers

  • “Reactions of Boron Trihalides with this compound” discusses the reactions of boron trihalides with this compound .
  • “Lithium Bis(trimethylsilyl)amide and this compound” discusses the properties of this compound .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Early attempts to synthesize tris(trimethylsilyl)amine from ammonia and trimethylchlorosilane were unsuccessful, even at temperatures as high as 500°C. The reaction typically stops at the stage of bis(trimethylsilyl)amine. this compound can be successfully synthesized by reacting the sodium salt of hexamethyldisilazane with trimethylchlorosilane, yielding an 80% product. The lithium salt of hexamethyldisilazane can also be used, but it results in lower yields of 50-60% .

Industrial Production Methods: Industrial production of this compound involves the reaction of lithium nitride with trimethylchlorosilane in a one-pot reaction using tetrahydrofuran as a solvent, achieving a 72% yield .

Chemical Reactions Analysis

Types of Reactions: Tris(trimethylsilyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized silylamine derivatives.

    Reduction: Different

Properties

IUPAC Name

[[bis(trimethylsilyl)amino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGHITPVRNZWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27NSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061802
Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586-73-8
Record name 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1586-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(trimethylsilyl)amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trimethyl-N,N-bis(trimethylsilyl)silylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONAMETHYLTRISILAZANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVA5FGS9US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(trimethylsilyl)amine
Reactant of Route 2
Tris(trimethylsilyl)amine
Reactant of Route 3
Tris(trimethylsilyl)amine
Reactant of Route 4
Tris(trimethylsilyl)amine
Reactant of Route 5
Tris(trimethylsilyl)amine
Customer
Q & A

Q1: What is the molecular formula and weight of Tris(trimethylsilyl)amine?

A1: this compound has the molecular formula C9H27NSi3 and a molecular weight of 249.60 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have utilized various spectroscopic methods to elucidate the structure of this compound. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton and deuterium NMR have provided insights into the dynamic behavior of the molecule in solid state. [] This includes understanding the rotation of methyl and trimethylsilyl groups, as well as the overall molecular motion. []
  • Infrared (IR) Spectroscopy: IR spectroscopy has been instrumental in identifying characteristic vibrational frequencies associated with specific bonds within the molecule, such as N-Si and N-H bonds. [, , ]
  • Electron Diffraction: Electron diffraction studies in the gas phase have been crucial in determining the planar structure of the Si-N bonds in the molecule. []
  • Photoelectron Spectroscopy: Photoelectron spectroscopy has been employed to investigate the electronic structure and bonding properties of this compound and related silylamines. []

Q3: What is the significance of this compound in dinitrogen fixation research?

A3: this compound serves as a key product in the catalytic conversion of dinitrogen (N2) to more useful nitrogen-containing compounds. Several transition metal complexes, including those of titanium [], rhodium [], cobalt [, , , ], and rhenium [], have demonstrated the ability to catalyze this transformation, with this compound as a quantifiable product. [, , , , , , ]

Q4: How does the choice of transition metal influence the catalytic silylation of dinitrogen using this compound?

A4: Research indicates that the identity of the transition metal significantly impacts the catalytic efficiency for dinitrogen silylation. For instance, cobalt complexes generally outperform iron counterparts in terms of turnover number, highlighting the influence of the metal center on reaction outcomes. [, , , ]

Q5: Beyond dinitrogen fixation, what other synthetic applications utilize this compound?

A5: this compound exhibits versatility in organic synthesis:

  • Amide Base Precursor: It acts as a precursor for generating highly reactive amide bases in situ. When combined with fluoride sources like tetramethylammonium fluoride (TMAF) or cesium fluoride (CsF), it generates amide bases capable of deprotonating heteroarenes [, ] and facilitating various coupling reactions. [, ]
  • Borane Chemistry: this compound reacts with monohaloboranes, leading to the formation of (trimethylsilyl)aminoboranes. [, ]
  • Selenide Synthesis: It is employed in the preparation of selenenyl azides and triselenenamides by reacting with selenenyl chlorides. []

Q6: Are there any examples where this compound participates in the formation of unusual chemical bonds?

A6: Yes, this compound has been used in the synthesis of tellurium nitride chloride, demonstrating its utility in accessing compounds with unique Te-N bonds. []

Q7: Has there been research exploring the effects of structural modifications on the reactivity of this compound?

A7: While this compound is the most widely studied compound in its class, researchers have investigated the properties of related silylamines. For instance, comparisons have been drawn between hexamethyldisiloxane and this compound, examining the impact of structural variations on their respective properties. [] This exploration provides valuable insights into structure-activity relationships within this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.